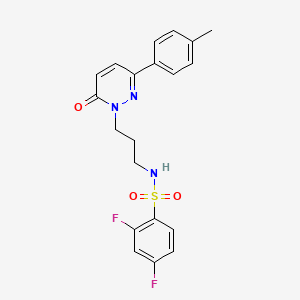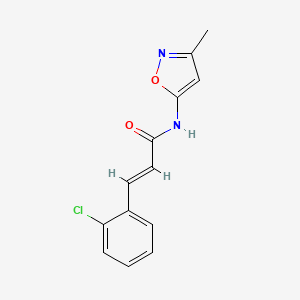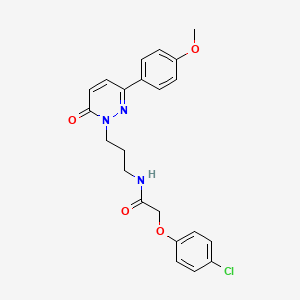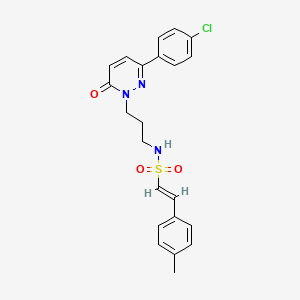
2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
説明
2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide involves the inhibition of target enzymes and receptors. The compound binds to the active site of these enzymes and receptors, thereby preventing their normal function. This inhibition leads to a cascade of downstream effects, which ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide depend on the specific target enzyme or receptor that is inhibited. For example, inhibition of carbonic anhydrase leads to a decrease in the production of carbonic acid, which is important for the regulation of acid-base balance in the body. Inhibition of matrix metalloproteinases leads to a decrease in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which is important for the relaxation of smooth muscle cells in the blood vessels and lungs.
実験室実験の利点と制限
One of the major advantages of 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is its high potency and selectivity for target enzymes and receptors. This makes it an attractive compound for drug discovery and medicinal chemistry applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain lab experiments.
将来の方向性
There are several future directions for the research and development of 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of new target enzymes and receptors for the compound, which could lead to the discovery of new therapeutic applications. Additionally, the development of new formulations and delivery methods for the compound could improve its solubility and bioavailability, making it more suitable for clinical use.
In conclusion, 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a promising compound that has potential applications in various fields. Its high potency and selectivity for target enzymes and receptors make it an attractive compound for drug discovery and medicinal chemistry applications. Further research and development of this compound could lead to the discovery of new therapeutic applications and improved formulations for clinical use.
科学的研究の応用
2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including carbonic anhydrase, matrix metalloproteinases, and PDE5. These enzymes and receptors are involved in various physiological and pathological processes, making them attractive targets for drug discovery.
特性
IUPAC Name |
2,4-difluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-14-3-5-15(6-4-14)18-8-10-20(26)25(24-18)12-2-11-23-29(27,28)19-9-7-16(21)13-17(19)22/h3-10,13,23H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNTJXFZGICGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-((3-chloro-4-methylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397859.png)
![7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397862.png)






![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3397913.png)

